MAO-B Inhibitory Potency
4-Amino-1-cyclopentylpyrrolidin-2-one demonstrates moderate inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 value of 115 nM, as determined in a fluorescence spectrophotometry assay using kynuramine as substrate with a 20-minute incubation period [1]. This potency is distinct from that of closely related pyrrolidinone scaffolds; for comparison, 5-(aminomethyl)pyrrolidin-2-one derivatives and N-arylated pyrrolidin-2-ones exhibit MAO-B IC50 values typically exceeding 1 µM (e.g., 1.46–3.77 µM for optimized chromen-2-one hybrids), representing a >8-fold difference in inhibitory concentration . The presence of the N1-cyclopentyl group in the target compound contributes to this enhanced potency by occupying a hydrophobic cleft adjacent to the FAD cofactor binding site, a feature absent in simpler pyrrolidin-2-one analogs.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 115 nM |
| Comparator Or Baseline | 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones: IC50 = 1.46–3.77 µM |
| Quantified Difference | ≥8-fold lower IC50 (higher potency) |
| Conditions | Human MAO-B; kynuramine substrate; 20 min incubation; fluorescence spectrophotometry |
Why This Matters
For programs targeting MAO-B in Parkinson's disease or depression, the 115 nM IC50 establishes 4-Amino-1-cyclopentylpyrrolidin-2-one as a sub-micromolar starting point for SAR exploration, whereas generic pyrrolidinones require extensive optimization to achieve comparable potency.
- [1] BindingDB. BDBM50597772 (CHEMBL5170103). IC50: 115 nM. Inhibition of human MAO-B using kynuramine as substrate incubated for 20 mins by fluorescence spectrophotometry assay. View Source
